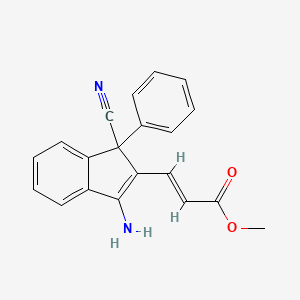

![molecular formula C16H26Cl2N2 B2555764 (7R,8S)-6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine;dihydrochloride CAS No. 2227685-89-2](/img/structure/B2555764.png)

(7R,8S)-6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons . They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by a substituent such as an alkyl or aryl group .

Synthesis Analysis

The synthesis of amines involves several methods including reduction of nitriles, amides, nitro compounds, and reductive amination of aldehydes and ketones among others . The specific synthesis pathway for “(7R,8S)-6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine;dihydrochloride” is not available in the sources I found.Molecular Structure Analysis

Amines have a trigonal pyramidal shape around the nitrogen atom. The nitrogen atom in amines is sp3 hybridized and the lone pair of electrons on the nitrogen atom makes amines basic . The specific molecular structure of “this compound” is not available in the sources I found.Chemical Reactions Analysis

Amines are bases and they react with acids to form salts . They can also undergo reactions such as alkylation, acylation, and sulfonation .Physical and Chemical Properties Analysis

Amines have diverse physical and chemical properties. They can be gases, liquids, or solids at room temperature. Amines are polar and can form hydrogen bonds, which makes low molecular weight amines soluble in water . The specific physical and chemical properties of “this compound” are not available in the sources I found.Scientific Research Applications

Synthesis and Chemical Properties

- Chiral Heterospirocyclic 2H-Azirin-3-amines Synthesis : Research demonstrates the synthesis of heterospirocyclic compounds related to (7R,8S)-6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine for applications in peptide synthesis (Stamm, Linden, & Heimgartner, 2003).

- Spirocyclic Oxetane-Fused Benzimidazole : A novel synthesis process for spirocyclic oxetanes, related to the compound , has been developed, expanding the utility of these compounds in chemical syntheses (Gurry, McArdle, & Aldabbagh, 2015).

Biological Applications

- Antibacterial Activity : Certain derivatives of the compound have been found to exhibit potent antibacterial activity, particularly against respiratory pathogens, showcasing its potential in developing new antibacterial drugs (Odagiri et al., 2013).

- Anti-Coronavirus Activity : Derivatives of the compound, specifically 1‐thia‐4‐azaspiro[4.5]decan‐3‐ones, have shown promising results against human coronavirus, indicating potential applications in antiviral drug development (Apaydın et al., 2019).

Pharmaceutical Research

- Anticonvulsant Properties : Studies on analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, which are structurally similar to the compound, have shown significant anti-electroshock seizure activity, suggesting potential use in anticonvulsant therapies (Farrar et al., 1993).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions in the study of amines involve their use in the synthesis of pharmaceuticals, polymers, and in the development of new materials . The specific future directions for “(7R,8S)-6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine;dihydrochloride” are not available in the sources I found.

Properties

IUPAC Name |

(7R,8S)-6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2.2ClH/c1-13-15(17)10-16(8-5-9-16)12-18(13)11-14-6-3-2-4-7-14;;/h2-4,6-7,13,15H,5,8-12,17H2,1H3;2*1H/t13-,15+;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFUFSKQGSKHRB-QPGQKYJFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2(CCC2)CN1CC3=CC=CC=C3)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CC2(CCC2)CN1CC3=CC=CC=C3)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Fluorophenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2555682.png)

![2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride](/img/structure/B2555683.png)

![Benzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B2555685.png)

![ethyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2555687.png)

![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-cyclopropylbenzamide](/img/structure/B2555691.png)

![N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2555692.png)

![N1-(3-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2555693.png)

![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2555700.png)

![Methyl 4-fluoro-3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2555703.png)